molecular formula C19H18Br2FN7O B11530072 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11530072
M. Wt: 539.2 g/mol
InChI Key: YWJZTZKOOAWDBZ-RMORIDSASA-N
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Description

6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring, a hydrazine moiety, and various substituents including bromine, methoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazine ring, introduction of the hydrazine moiety, and subsequent functionalization with the bromine, methoxy, and fluorophenyl groups. Typical reaction conditions might include:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving nitriles or amidines.

    Introduction of the hydrazine moiety: This step might involve the reaction of hydrazine derivatives with appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other derivatives.

    Reduction: The triazine ring or other functional groups can be reduced under suitable conditions.

    Substitution: The bromine and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and others.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallics, and others can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield azides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its unique structural features and reactivity. It could serve as a building block for the synthesis of more complex molecules or materials.

Biology

In biology, the compound might be investigated for its potential biological activity, such as antimicrobial, anticancer, or other therapeutic properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, if it is being studied as a drug candidate, its mechanism might involve interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives, hydrazine-containing molecules, or compounds with similar substituents.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, biological activity, or other properties.

List of Similar Compounds

  • 6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHOXYPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Properties

Molecular Formula

C19H18Br2FN7O

Molecular Weight

539.2 g/mol

IUPAC Name

4-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H18Br2FN7O/c1-29(2)19-26-17(24-14-6-4-13(22)5-7-14)25-18(27-19)28-23-10-11-8-12(20)9-15(21)16(11)30-3/h4-10H,1-3H3,(H2,24,25,26,27,28)/b23-10-

InChI Key

YWJZTZKOOAWDBZ-RMORIDSASA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F

Origin of Product

United States

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